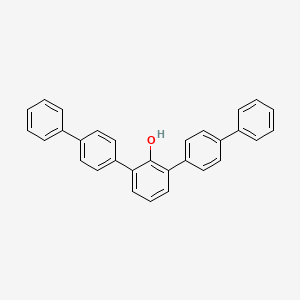

2,6-Bis(4-phenylphenyl)phenol

Description

2,6-Bis(4-phenylphenyl)phenol is a phenolic compound featuring two 4-phenylphenyl (biphenyl) substituents at the 2- and 6-positions of the central phenol ring. This article synthesizes findings from these analogs to infer comparative characteristics.

Properties

CAS No. |

81979-65-9 |

|---|---|

Molecular Formula |

C30H22O |

Molecular Weight |

398.5 g/mol |

IUPAC Name |

2,6-bis(4-phenylphenyl)phenol |

InChI |

InChI=1S/C30H22O/c31-30-28(26-18-14-24(15-19-26)22-8-3-1-4-9-22)12-7-13-29(30)27-20-16-25(17-21-27)23-10-5-2-6-11-23/h1-21,31H |

InChI Key |

NIVRMVMOFUMBOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C(C(=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-phenylphenyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a phenol under basic conditions. The reaction can be catalyzed by transition metals such as palladium or copper to enhance the yield and selectivity .

Industrial Production Methods

On an industrial scale, the production of phenols often involves the oxidation of arylhydrosilanes or the hydroxylation of aryl halides using catalysts like palladium or nickel. These methods are efficient and can be scaled up for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-phenylphenyl)phenol undergoes several types of chemical reactions, including:

Reduction: Reduction reactions can convert quinones back to phenols.

Electrophilic Substitution: The aromatic rings in the compound make it highly reactive towards electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Electrophilic Substitution: Reagents such as nitric acid (HNO₃) for nitration and bromine (Br₂) for bromination are commonly employed.

Major Products

The major products formed from these reactions include quinones, nitrophenols, and halogenated phenols, which have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

2,6-Bis(4-phenylphenyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Bis(4-phenylphenyl)phenol involves its interaction with cellular components at the molecular level. The compound can induce apoptosis (programmed cell death) in cancer cells by disrupting mitochondrial function and activating caspases, which are enzymes that play a crucial role in the apoptotic process . Additionally, it can interact with various molecular targets, including DNA and proteins, leading to cell cycle arrest and inhibition of cell proliferation .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

- 2,6-Bis(benzoxazolyl)phenol (bis-HBO): The benzoxazolyl groups in bis-HBO act as hydrogen-bond acceptors, enabling an excited-state intramolecular proton transfer (ESIPT) mechanism. This results in dual fluorescence emission (380 nm and 507 nm) with pH-dependent behavior . In contrast, the biphenyl substituents in 2,6-Bis(4-phenylphenyl)phenol are electron-rich but lack direct hydrogen-bonding functionality, likely reducing ESIPT activity compared to bis-HBO.

- 2,6-Di-tert-butylphenol (): The bulky tert-butyl groups provide steric hindrance and electron-donating effects, enhancing oxidative stability and solubility in nonpolar media.

- Diphenyl(4-phenylphenyl)phosphine (): Though a phosphine derivative, this compound’s 4-phenylphenyl substituents mirror those in 2,6-Bis(4-phenylphenyl)phenol. Its association constant (Kf ~10²) in host-guest interactions is moderate, but weaker than AdTPP (Kf ~2×10²) due to differences in substituent polarity and solvent effects .

Fluorescence and Photophysical Properties

Notes:

- Bis-HBO’s fluorescence is quenched or blue-shifted upon metal ion coordination (e.g., Zn²⁺, Cd²⁺), a property tied to its benzoxazolyl groups .

- The biphenyl groups in 2,6-Bis(4-phenylphenyl)phenol may enable aggregation-induced emission (AIE) or charge-transfer transitions, though this requires experimental validation.

Host-Guest Interactions and Solvent Effects

- Phosphine Analogs () :

Diphenyl(4-phenylphenyl)phosphine exhibits a Kf ~10² in supercritical CO₂ (scCO₂), weaker than AdTPP (Kf ~2×10²) due to the absence of hydrophobic effects in scCO₂. A more polar supercritical phase could enhance interactions . - Implications for 2,6-Bis(4-phenylphenyl)phenol: The biphenyl substituents may improve host-guest binding in polar solvents or scCO₂ compared to tert-butyl analogs, but steric bulk could limit accessibility to guest molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.